Deuterium Isotope Effect for Metabolic Stability
Paquinimod-d5-1 is specifically engineered as a deuterated analog to serve as an internal standard in LC-MS/MS assays and to study the metabolic stability of Paquinimod. The replacement of hydrogen with deuterium creates a kinetic isotope effect that can slow cytochrome P450-mediated oxidation, a primary route of metabolism for quinoline-3-carboxamides [1]. While specific quantitative data for Paquinimod-d5-1 is not publicly disclosed, the effect is a well-established principle in deuterated drug design, as seen with deutetrabenazine and donafenib, which demonstrate increased half-lives and reduced metabolite formation [1]. The exact isotopic purity (typically ≥98%) ensures reliable and accurate quantification .
| Evidence Dimension | Metabolic Stability & Analytical Utility |
|---|---|
| Target Compound Data | Intended to exhibit reduced metabolic rate in vitro due to the deuterium kinetic isotope effect; serves as a distinct mass-shifted internal standard for precise LC-MS/MS quantitation. |
| Comparator Or Baseline | Non-deuterated Paquinimod (ABR-215757) |
| Quantified Difference | Qualitative difference in analytical application; potential for improved metabolic stability. Exact quantification of the kinetic isotope effect is not publicly available. |
| Conditions | Inferred from class-level deuterium isotope effect; no direct comparative data available. |
Why This Matters
This differentiates Paquinimod-d5-1 as an essential analytical tool, not a therapeutic alternative, which is critical for procurement decisions in bioanalytical method development and PK studies.
- [1] Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. View Source
